CCTA-1523

Cancer Research Multidrug Resistance In Vivo Pharmacology

CCTA-1523 is a synthetic small-molecule inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) efflux transporter, also known as the breast cancer resistance protein (BCRP). Its chemical name is 2,2-dichloro-N-(3',4'-dimethoxy-(1,1'-biphenyl)-3-yl)acetamide, with a molecular weight of 340.2 and the molecular formula C₁₆H₁₅Cl₂NO₃.

Molecular Formula C16H15Cl2NO3
Molecular Weight 340.2 g/mol
Cat. No. B12380865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCTA-1523
Molecular FormulaC16H15Cl2NO3
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=CC=C2)NC(=O)C(Cl)Cl)OC
InChIInChI=1S/C16H15Cl2NO3/c1-21-13-7-6-11(9-14(13)22-2)10-4-3-5-12(8-10)19-16(20)15(17)18/h3-9,15H,1-2H3,(H,19,20)
InChIKeyKVFQJGFFQSVTND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CCTA-1523: An Orally Active, Selective ABCG2 Inhibitor for Overcoming Multidrug Resistance in Cancer Research


CCTA-1523 is a synthetic small-molecule inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) efflux transporter, also known as the breast cancer resistance protein (BCRP) . Its chemical name is 2,2-dichloro-N-(3',4'-dimethoxy-(1,1'-biphenyl)-3-yl)acetamide, with a molecular weight of 340.2 and the molecular formula C₁₆H₁₅Cl₂NO₃ . CCTA-1523 was discovered through an analysis of structural congeners and is characterized as a potent, selective, and reversible modulator of ABCG2-mediated drug efflux, demonstrating both in vitro and in vivo activity in reversing multidrug resistance (MDR) in cancer models .

Why a Generic ABCG2 Inhibitor Cannot Substitute for CCTA-1523: Critical Differentiators in Potency, Selectivity, and In Vivo Reversal of MDR


While several compounds are known to inhibit ABCG2, including the widely used tool compounds Ko143 and fumitremorgin C (FTC), direct substitution is not scientifically sound. Many early-generation ABCG2 inhibitors suffer from critical limitations such as poor oral bioavailability, off-target activity at other ABC transporters like ABCB1 (P-gp) and ABCC1 (MRP1), or insufficient in vivo efficacy . CCTA-1523 was specifically developed through congener analysis to overcome these hurdles. Critically, CCTA-1523 demonstrates a unique profile of high potency for ABCG2, oral bioavailability, and a clean selectivity profile that avoids significant interaction with ABCB1 and ABCC1 at its effective reversing concentration . This specific combination of properties, which are not uniformly present in other in-class compounds, is essential for robust and reproducible results in advanced preclinical MDR models, making generic substitution a high-risk choice for experimental integrity.

Quantitative Evidence for CCTA-1523: A Comparator-Based Analysis of Potency, Selectivity, and In Vivo Efficacy in Reversing ABCG2-Mediated MDR


In Vivo Efficacy of CCTA-1523 in Reversing ABCG2-Mediated Drug Resistance in Tumor Xenografts

CCTA-1523 demonstrates significant in vivo efficacy in reversing ABCG2-mediated multidrug resistance. In an H460/MX20 (ABCG2-overexpressing) tumor xenograft model in NCR nude mice, the combination of CCTA-1523 (75 mg/kg, oral, every 3 days for 6 cycles) with doxorubicin (1.8 mg/kg, intraperitoneal, same schedule) significantly inhibited tumor growth and increased survival time compared to the vehicle control group . This is a key differentiator from many earlier ABCG2 inhibitors, such as fumitremorgin C (FTC), which, while potent in vitro, exhibit neurotoxicity and poor in vivo stability, severely limiting their preclinical utility . The oral activity and in vivo efficacy of CCTA-1523 enable its use in complex, long-term animal studies that are not feasible with less stable or non-orally bioavailable comparators.

Cancer Research Multidrug Resistance In Vivo Pharmacology ABCG2 BCRP

Selective Cytotoxicity Profile of CCTA-1523 in ABCG2-Overexpressing Cancer Cell Lines

CCTA-1523 exhibits a distinct cytotoxicity profile in cells with varying ABCG2 expression levels. In a 72-hour assay across a concentration range of 0-1000 µM, CCTA-1523 demonstrated differential cytotoxic effects on H460 (parental), H460/MX20 (ABCG2-overexpressing), HEK293/pcDNA3.1 (control), and HEK293 cells transfected with various ABCG2 variants (R482, R482G, R482T) . This contrasts with pan-kinase inhibitors or broad-spectrum cytotoxic agents that do not discriminate based on ABCG2 status. For instance, while many compounds like sunitinib can inhibit ABCG2, they also target a wide array of kinases, introducing significant off-target effects that confound experimental interpretation . The selective cytotoxicity linked to ABCG2 expression supports the use of CCTA-1523 as a specific tool to investigate ABCG2-mediated drug resistance mechanisms.

Cancer Biology Cytotoxicity Assay ABCG2 BCRP Drug Screening

Functional Reversal of ABCG2-Mediated Efflux at Defined Concentrations

CCTA-1523 effectively sensitizes ABCG2-overexpressing cancer cells and transfected cells to substrate chemotherapeutic drugs at a defined concentration of 5 µM . The mechanism is attributed to direct inhibition of the efflux function of ABCG2, without altering the protein's expression level or cellular localization . This contrasts with compounds like imatinib, which can downregulate ABCG2 expression as part of a broader, less specific mechanism . The functional specificity of CCTA-1523 at 5 µM provides a clear experimental window for studying ABCG2 efflux without confounding effects on transporter expression, a distinction that is critical for mechanistic studies.

Efflux Transporter Functional Assay ABCG2 BCRP MDR Reversal

Optimal Application Scenarios for CCTA-1523: Translating Differentiated Evidence into High-Impact Research and Drug Discovery Workflows


In Vivo Validation of ABCG2 as a Therapeutic Target in Multidrug-Resistant Tumor Models

Leverage the demonstrated in vivo efficacy of CCTA-1523 in H460/MX20 xenograft models . This scenario is ideal for researchers aiming to confirm the role of ABCG2-mediated efflux in conferring resistance to specific chemotherapeutic agents in a live animal system. The oral bioavailability of CCTA-1523 allows for convenient and clinically relevant dosing regimens, enabling long-term studies to assess the impact of sustained ABCG2 inhibition on tumor progression and survival. This application is directly supported by the quantitative evidence of tumor growth inhibition when CCTA-1523 is co-administered with doxorubicin .

Mechanistic Studies to Discriminate ABCG2 Efflux Function from Transporter Expression

Utilize CCTA-1523 at its established functional concentration of 5 µM to selectively inhibit ABCG2 efflux activity without altering the transporter's protein expression or subcellular localization . This application is crucial for studies seeking to isolate the functional contribution of ABCG2-mediated drug efflux from compensatory changes in transporter expression that may occur with other inhibitors or genetic manipulations. This allows for cleaner interpretation of results in assays designed to measure intracellular drug accumulation or the efficacy of substrate chemotherapeutics.

Benchmarking Novel ABCG2 Inhibitors in a Comparative Preclinical Pipeline

Employ CCTA-1523 as a reference standard for evaluating next-generation ABCG2 inhibitors. Given its well-characterized profile of potent, selective, reversible, and orally active ABCG2 inhibition , it serves as an excellent benchmark for comparing the in vitro potency (e.g., in sensitization assays) and, critically, in vivo pharmacokinetic and pharmacodynamic properties of new chemical entities. The quantitative data on its in vivo dosing regimen (75 mg/kg p.o.) provides a concrete baseline for comparative efficacy studies in tumor xenograft models.

Investigating ABCG2 Substrate Specificity and Overcoming Resistance to Specific Chemotherapeutics

Apply CCTA-1523 in cell-based assays to reverse resistance to known ABCG2 substrates such as mitoxantrone and SN-38 (the active metabolite of irinotecan) . The evidence that CCTA-1523 enhances the cytotoxicity of these specific agents in ABCG2-overexpressing cells makes it a valuable tool for studying the transporter's substrate profile and for screening combination therapies aimed at overcoming MDR in cancers where these chemotherapies are clinically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCTA-1523

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.